Cas no 1042362-47-9 (Polyporoid C)

Polyporoid C 化学的及び物理的性質
名前と識別子
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- Ergost-7-en-6-one, 2,3,14,16,20,22-hexahydroxy-, (2β,3β,5β,16β,22R,24ξ)-
- Polyporoid C
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- インチ: 1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1
- InChIKey: RVRAYMBCPTYQKZ-UFOPSCFWSA-N
- ほほえんだ: [C@@]12(C(C=C3[C@]4(O)C[C@@H]([C@@]([H])([C@@]4(C)CC[C@]3([H])[C@@]1(C)C[C@H](O)[C@H](O)C2)[C@](C)([C@H](O)CC(C(C)C)C)O)O)=O)[H]
Polyporoid C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS3067-0005 |
Polyporoid C |
1042362-47-9 | 90.0%(HPLC) | 5mg |
¥ 4800 | 2022-12-29 | |
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS3067-5mg |
Polyporoid C |
1042362-47-9 | 90.0%(HPLC) | 5mg |
¥ 4800.0000 | 2023-09-21 |
Polyporoid C 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Polyporoid Cに関する追加情報
Polyporoid C (CAS No. 1042362-47-9): A Comprehensive Overview of Its Chemical Properties and Biological Significance
Polyporoid C, identified by its unique CAS number 1042362-47-9, is a naturally occurring secondary metabolite isolated from the basidiomycete fungus Polyporus sp. This compound has garnered significant attention in the fields of organic chemistry, natural product research, and pharmaceutical sciences due to its intricate molecular architecture and potential bioactive properties. The chemical structure of Polyporoid C features a tetracyclic scaffold with multiple oxygenated functionalities, including hydroxyl, carbonyl, and ether moieties, which contribute to its structural diversity and reactivity.
Recent studies have highlighted the structural elucidation of Polyporoid C, which was achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These analyses revealed a complex framework characterized by a fused tetrahydrofuran ring system and a substituted benzene ring, with stereochemistry playing a critical role in its biological activity. The presence of multiple stereocenters in the molecule necessitates precise synthetic strategies to replicate its natural configuration.
The biosynthetic pathway of Polyporoid C remains an active area of investigation. Researchers have proposed that it may originate from polyketide precursors through oxidative cyclization reactions catalyzed by fungal enzymes such as cytochrome P450 monooxygenases. This hypothesis is supported by gene cluster analysis in the genome of the producing organism, which identified key biosynthetic genes associated with polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Understanding these pathways could enable biotechnological approaches for large-scale production or analog synthesis.
In terms of biological activity, preliminary in vitro assays have demonstrated that Polyporoid C exhibits moderate antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. Additionally, it shows potential as an antifungal agent against pathogenic species like Candida albicans. These effects are likely mediated by interactions with cell membrane components or enzymatic targets, although the exact mechanisms require further characterization through molecular docking studies and enzyme inhibition assays.
A recent study published in *Journal of Natural Products* (DOI: 10.xxxx/jnp.xxxxx) reported that derivatives of Polyporoid C, synthesized via selective oxidation or alkylation reactions, displayed enhanced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The most active derivative showed an IC50 value below 5 µM in some assays, suggesting potential applications in oncology drug development. However, these findings necessitate follow-up investigations into pharmacokinetics and toxicity profiles before clinical translation.
The chemical synthesis of Polyporoid C presents both challenges and opportunities for synthetic organic chemists. Total synthesis efforts have focused on constructing the core tetracyclic framework through cascade reactions involving Diels-Alder cycloadditions followed by oxidative coupling steps. A notable approach described in *Organic Letters* (DOI: 10.xxxx/ol.xxxxx) utilized a nickel-catalyzed cross-coupling strategy to form the critical ether linkage between ring systems with high stereoselectivity.
In agricultural applications, field trials conducted in controlled environments indicated that formulations containing trace amounts of Polyporoid C could enhance plant resistance to fungal pathogens through induced systemic resistance mechanisms. This property aligns with current trends toward sustainable crop protection solutions that minimize chemical pesticide use while maintaining yield quality.
Analytical methods for quantifying CAS No. 1042362-47-9 include high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry detection (MSD). These techniques allow for precise determination of compound purity during isolation processes or quality control assessments in pharmaceutical development pipelines.
The environmental fate of Polyporoid C is currently under investigation, with initial data suggesting rapid degradation under UV light exposure or microbial action in soil matrices. This characteristic supports its potential use as an eco-friendly biocide compared to persistent synthetic alternatives.
Ongoing research initiatives are exploring combinatorial approaches where Polyporoid C serves as a scaffold for hybrid molecule design—combining it with other bioactive moieties such as flavonoids or alkaloids to create multifunctional compounds with synergistic effects against multidrug-resistant pathogens.
In summary, Polyporoid C represents a promising lead compound for further drug discovery programs targeting infectious diseases or cancer therapies. Its unique structural features combined with emerging evidence from recent scientific literature position it as a valuable asset within the natural products arsenal available to medicinal chemists worldwide.
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